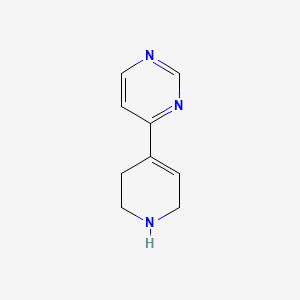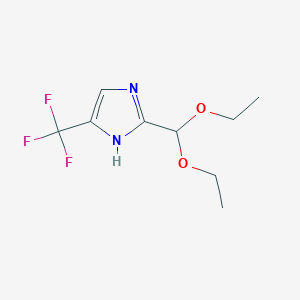
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE is a synthetic organic compound characterized by the presence of both diethoxymethyl and trifluoromethyl groups attached to an imidazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability and bioactivity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the radical trifluoromethylation of imidazole derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed trifluoromethylation. For example, copper-catalyzed trifluoromethylation using trifluoromethyltrimethylsilane (TMSCF3) has been reported to be effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethoxymethyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated imidazole rings.
Scientific Research Applications
2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(DIETHOXYMETHYL)-1H-IMIDAZOLE: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE: Lacks the diethoxymethyl group, affecting its reactivity and applications.
2-(METHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE: Contains a methoxymethyl group instead of diethoxymethyl, leading to variations in its chemical behavior.
Uniqueness
The presence of both diethoxymethyl and trifluoromethyl groups in 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE makes it unique, as it combines the stability and bioactivity conferred by the trifluoromethyl group with the reactivity of the diethoxymethyl group. This dual functionality enhances its versatility in various applications .
Properties
CAS No. |
143359-55-1 |
|---|---|
Molecular Formula |
C9H13F3N2O2 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C9H13F3N2O2/c1-3-15-8(16-4-2)7-13-5-6(14-7)9(10,11)12/h5,8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
UGVGEAVLNXDEEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NC=C(N1)C(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



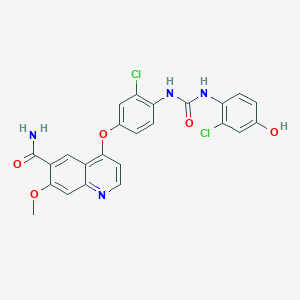

![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12928108.png)
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
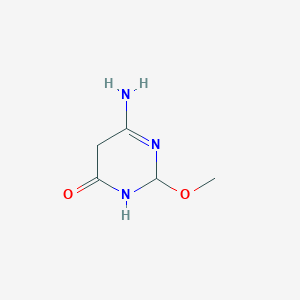
![N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine](/img/structure/B12928138.png)
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
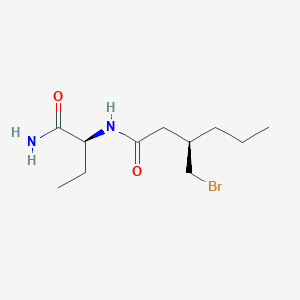

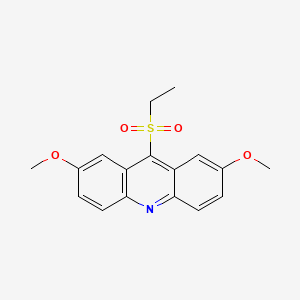
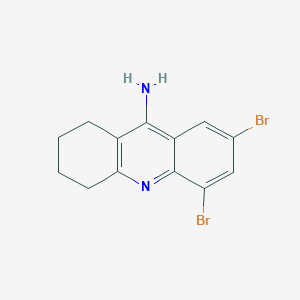
![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)
